molecular formula C19H21N3OS B12180110 2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one

Cat. No.: B12180110
M. Wt: 339.5 g/mol
InChI Key: LBTOJGZJYYVXRM-UHFFFAOYSA-N
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Description

2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one is a complex organic compound that features a unique combination of a cyclohexyl group, a benzimidazole moiety, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling Reactions: The final step involves coupling the benzimidazole and pyrrole moieties through a sulfanyl linkage, typically using thiol reagents and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-cyclohexyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-1-(1H-pyrrol-2-yl)ethan-1-one: shares similarities with other benzimidazole and pyrrole derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of a cyclohexyl group, benzimidazole moiety, and pyrrole ring linked through a sulfanyl group makes this compound unique.

    Functional Uniqueness:

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

2-(1-cyclohexylbenzimidazol-2-yl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone

InChI

InChI=1S/C19H21N3OS/c23-18(16-10-6-12-20-16)13-24-19-21-15-9-4-5-11-17(15)22(19)14-7-2-1-3-8-14/h4-6,9-12,14,20H,1-3,7-8,13H2

InChI Key

LBTOJGZJYYVXRM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2SCC(=O)C4=CC=CN4

Origin of Product

United States

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